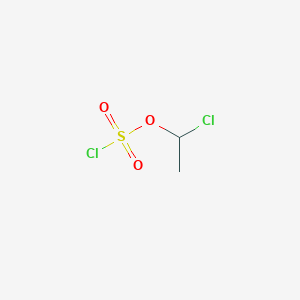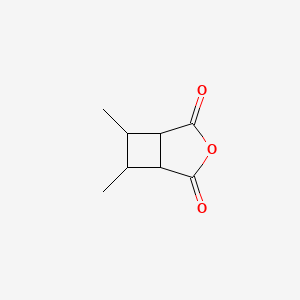
5-Chloro-4-hydroxy-2-méthoxybenzaldéhyde
Vue d'ensemble
Description
5-Chloro-4-hydroxy-2-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7ClO3 . It is a derivative of benzaldehyde, which is a common building block in organic synthesis .
Synthesis Analysis
The synthesis of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde can be achieved through several methods. One such method involves the reaction of polyformaldehyde with phenol derivatives in the presence of anhydrous MgCl2 and Et3N in THF . Another method involves the Reimer-Tiemann reaction on 4-methoxyphenol, which yields the compound with a 79% yield .Molecular Structure Analysis
The molecular structure of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a methoxy group . The InChI code for this compound is 1S/C8H7ClO3/c1-12-8-3-7 (11)6 (9)2-5 (8)4-10/h2-4,11H,1H3 .Chemical Reactions Analysis
5-Chloro-4-hydroxy-2-methoxybenzaldehyde can undergo several chemical reactions. For instance, it can react with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile . It can also be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol .Physical And Chemical Properties Analysis
5-Chloro-4-hydroxy-2-methoxybenzaldehyde is a white to off-white crystalline powder with a melting point of 108-112°C. It has a molecular weight of 218.6 g/mol, a density of 1.39 g/cm³, and a solubility of 0.11 g/L in water.Mécanisme D'action
Target of Action
It is known that similar compounds, such as natural benzaldehydes, target cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase .
Mode of Action
For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It is known that similar compounds, such as natural benzaldehydes, effectively inhibit fungal growth by targeting cellular antioxidation components .
Result of Action
It can be inferred from similar compounds that they possess antifungal or chemosensitizing capacity to enhance the efficacy of conventional antifungal agents .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Chloro-4-hydroxy-2-methoxybenzaldehyde in lab experiments is its relatively low cost and easy availability. However, its limited solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-Chloro-4-hydroxy-2-methoxybenzaldehyde. One area of interest is its potential use as a therapeutic agent in the treatment of various diseases. Another area of interest is its potential use as a starting material in the synthesis of other compounds with potential applications in various fields. Additionally, further studies are needed to better understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
Applications antifongiques
5-Chloro-4-hydroxy-2-méthoxybenzaldéhyde: a été identifié comme un agent antifongique potentiel. Sa structure, qui comprend un groupe ortho-hydroxyle, peut contribuer à son efficacité. Ce composé peut cibler les systèmes d'antioxydation cellulaire chez les champignons, tels que les superoxyde dismutases et la réductase du glutathion, conduisant à l'inhibition de la croissance fongique . Il pourrait être utilisé comme agent de chimio-sensibilisation pour améliorer l'efficacité des traitements antifongiques classiques.
Chimio-sensibilisation
La capacité du composé à perturber l'antioxydation cellulaire en fait un chimio-sensibilisateur précieux. Il peut être utilisé en combinaison avec d'autres agents antifongiques pour améliorer leur efficacité. Cet effet synergique peut abaisser les concentrations minimales inhibitrices (CMI) et les concentrations fongicides (CMF), réduisant potentiellement les coûts de traitement et atténuant la résistance .
Synthèse des bases de Schiff
Les bases de Schiff sont des composés avec un groupe fonctionnel qui contient un atome d'azote lié par une double liaison à un atome de carbone, qui est également lié à un groupe aldéhyde ou cétone. This compound peut être utilisé dans la synthèse de composés de base de Schiff tétradentés, qui ont des applications dans la catalyse, la chimie industrielle et la préparation de complexes de coordination .
Études électroantennographiques
Ce composé a été utilisé dans des études électroantennographiques pour comprendre la réponse des insectes, tels que le charançon du vigne, aux composés volatils des plantes. Ces études sont cruciales pour développer de meilleures stratégies de lutte antiparasitaire et comprendre les interactions insecte-plante .
Recherche sur les composés redox-actifs
En tant que benzaldéhyde redox-actif, This compound peut servir de composé modèle pour étudier le cycle redox et ses effets sur l'homéostasie redox cellulaire. Cette recherche peut fournir des informations sur le développement de nouveaux médicaments et de nouvelles stratégies thérapeutiques .
Biologie moléculaire
En biologie moléculaire, ce composé pourrait être utilisé pour étudier les effets des molécules redox-actives sur l'expression génique, en particulier dans les voies de réponse au stress oxydatif. Il peut aider à identifier les cibles génétiques et à élucider les mécanismes moléculaires sous-jacents aux réponses cellulaires au stress oxydatif .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme étalon ou réactif dans les analyses chromatographiques pour détecter, quantifier ou isoler des composés spécifiques, en raison de ses propriétés chimiques distinctes .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Chloro-4-hydroxy-2-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions . These interactions are crucial for various biochemical processes, including the synthesis of complex organic molecules.
Cellular Effects
5-Chloro-4-hydroxy-2-methoxybenzaldehyde has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways . Additionally, it can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been shown to impact the expression of genes related to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, either inhibiting or activating their activity . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in various biochemical and cellular effects, including enzyme inhibition, activation, and alterations in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . Its stability and effects may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde in animal models vary with different dosages. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including oxidative stress and inflammation . These dose-dependent effects are crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
5-Chloro-4-hydroxy-2-methoxybenzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the biochemical effects of this compound.
Transport and Distribution
Within cells and tissues, 5-Chloro-4-hydroxy-2-methoxybenzaldehyde is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical for its biochemical and cellular effects.
Subcellular Localization
5-Chloro-4-hydroxy-2-methoxybenzaldehyde exhibits specific subcellular localization, which influences its activity and function . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its role in various biochemical processes.
Propriétés
IUPAC Name |
5-chloro-4-hydroxy-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICKLJCXVUXYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275597 | |
| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917828-33-2 | |
| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917828-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarboxylic acid](/img/structure/B1661436.png)


![1-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1661440.png)


![1-Chloro-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1661443.png)